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molecular formula C8H10N2O2 B079936 N,2-Dimethyl-4-nitroaniline CAS No. 10439-77-7

N,2-Dimethyl-4-nitroaniline

Cat. No. B079936
M. Wt: 166.18 g/mol
InChI Key: NJYYBTRBCMPYCJ-UHFFFAOYSA-N
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Patent
US03970423

Procedure details

15.2 g of 2-methyl-4-nitroaniline were dissolved in 150 ml conc. H2SO4 and heated in a boiling water bath. To this solution 24 g. of paraformaldehyde were added with stirring over a period of 10 minutes. The mixture was stirred an additional hour and was then cooled and poured over 300 g of ice. The precipitate was recrystallized from ethanol water to give 10.1 g of N,2-dimethyl-4-nitroaniline (m.p. 133°-136°C).
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:12]=O>OS(O)(=O)=O>[CH3:12][NH:4][C:3]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
solution
Quantity
24 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
ice
Quantity
300 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a period of 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in a boiling water bath
STIRRING
Type
STIRRING
Details
The mixture was stirred an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
CUSTOM
Type
CUSTOM
Details
The precipitate was recrystallized from ethanol water

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CNC1=C(C=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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